
2,2-Dimethylpropanecarbonylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropanecarbonyl isothiocyanate is an organic compound with the molecular formula C6H9NOS and a molecular weight of 143.21 g/mol . It is known for its unique chemical structure, which includes an isothiocyanate group (N=C=S) attached to a 2,2-dimethylpropanecarbonyl moiety. This compound is utilized in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpropanecarbonyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS2) and a base, followed by desulfurylation using cyanuric acid . This one-pot process is conducted under aqueous conditions, making it a convenient and efficient method for producing isothiocyanates .
Industrial Production Methods: Industrial production of isothiocyanates, including 2,2-dimethylpropanecarbonyl isothiocyanate, often employs similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpropanecarbonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas and other derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with amines and alcohols.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 2,2-dimethylpropanecarbonyl isothiocyanate.
Solvents: Common solvents include dichloromethane, acetonitrile, and water.
Catalysts: Bases such as triethylamine are often used to facilitate reactions.
Major Products:
Thioureas: Formed through substitution reactions with amines.
Heterocycles: Formed through cyclization reactions with various nucleophiles.
Scientific Research Applications
2,2-Dimethylpropanecarbonyl isothiocyanate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a building block for synthesizing thioureas and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropanecarbonyl isothiocyanate involves the reactivity of the isothiocyanate group (N=C=S). This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and other biological effects . The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by reacting with active site residues.
Protein Labeling: It can covalently modify proteins, making it useful for studying protein function and interactions.
Comparison with Similar Compounds
2,2-Dimethylpropanecarbonyl isothiocyanate can be compared with other isothiocyanates, such as phenyl isothiocyanate and allyl isothiocyanate. While all these compounds share the isothiocyanate functional group, they differ in their reactivity and applications:
Phenyl Isothiocyanate: Commonly used in peptide sequencing (Edman degradation).
Allyl Isothiocyanate: Known for its antimicrobial properties and use in food preservation.
Uniqueness: 2,2-Dimethylpropanecarbonyl isothiocyanate is unique due to its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in synthetic chemistry and biological research .
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
3,3-dimethylbutanoyl isothiocyanate |
InChI |
InChI=1S/C7H11NOS/c1-7(2,3)4-6(9)8-5-10/h4H2,1-3H3 |
InChI Key |
LURZKZNDLSFLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


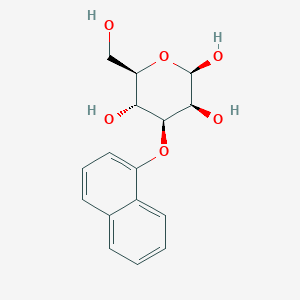
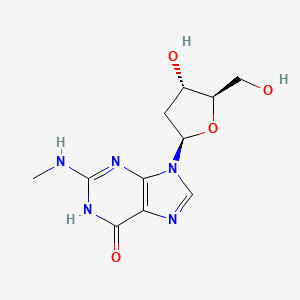

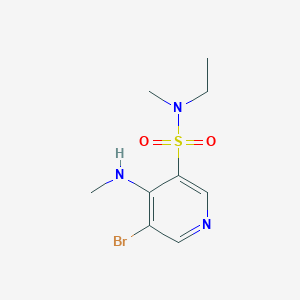
![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)
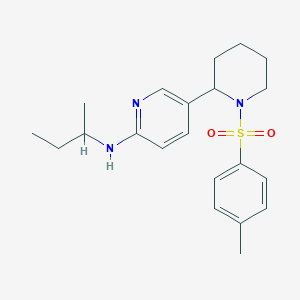
![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)

![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)

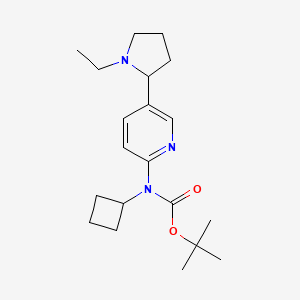
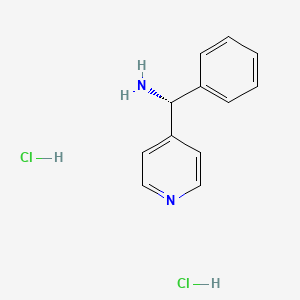
![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)
